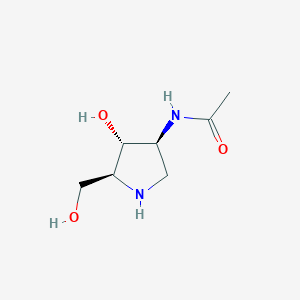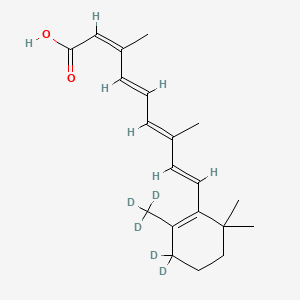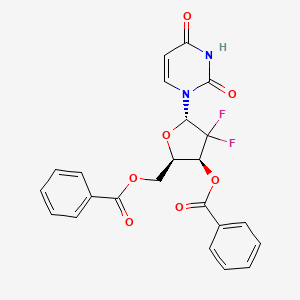
Calcium Dobesilate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium Dobesilate Hydrate is a synthetic molecule known for its vasoprotective properties. It is the calcium salt of dobesilic acid and is primarily used to reduce capillary permeability in the body. This compound appears as a white hygroscopic powder and is highly soluble in water and alcohol .
Preparation Methods
The preparation of Calcium Dobesilate Hydrate involves several steps. One method includes mixing the crude product with a solvent system of urethane-methyl tert-butyl ether, heating to dissolve, adding water, and allowing crystallization to occur. The final product is obtained after cooling to room temperature . Industrial production methods often involve crystallization, filtration, and washing with purified water to ensure high purity and stability .
Chemical Reactions Analysis
Calcium Dobesilate Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid and ferric chloride. The compound is known to form blue-colored precipitates when reacted with ferric chloride and potassium ferricyanide . Major products formed from these reactions include different hydrated forms of the compound, which can be analyzed using techniques like thin-layer chromatography .
Scientific Research Applications
Calcium Dobesilate Hydrate has a wide range of scientific research applications. In medicine, it is used to treat conditions like diabetic retinopathy, chronic venous disease, and hemorrhoidal disease . It has shown efficacy in reducing blood viscosity and improving microcirculatory function . In biological research, it is used to study the effects of reducing capillary permeability and its impact on various diseases . Additionally, it is used in industrial applications for its stability and solubility properties .
Mechanism of Action
The mechanism of action of Calcium Dobesilate Hydrate involves stabilizing the basement membrane and interacting with biochemical mediators that favor endothelial permeability. This results in reduced capillary permeability and blood hyperviscosity. The compound also exhibits anti-platelet aggregation properties . Molecular targets include collagen chains and various biochemical mediators involved in endothelial permeability .
Comparison with Similar Compounds
Calcium Dobesilate Hydrate is unique compared to other vasoprotective agents due to its specific action on capillary permeability and blood viscosity. Similar compounds include diosmin, hesperidin, and troxerutin, which also have vasoprotective properties but differ in their molecular targets and mechanisms of action . This compound stands out for its efficacy in treating diabetic retinopathy and chronic venous insufficiency .
Properties
CAS No. |
30123-80-2 |
|---|---|
Molecular Formula |
C₆H₈CaO₂S |
Molecular Weight |
247.26 |
Synonyms |
2,5-Dihydroxybenzenesulfonic Acid Calcium Hydrate; 205E; Calcium 2,5-Dihydroxybenzenesulfonate Hydrate; Calcium bis(2,5-Dihydroxybenzenesulfonate) Hydrate; Calcium p-Dihydroxybenzenesulfonate Hydrate; Calcium Dexium Hydrate; Dobesilate Calcium Hydra |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


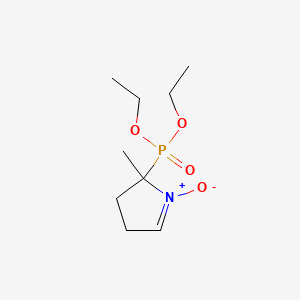
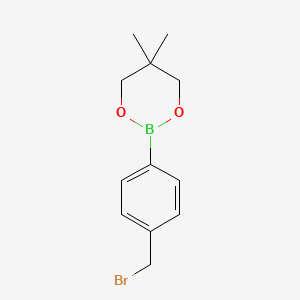
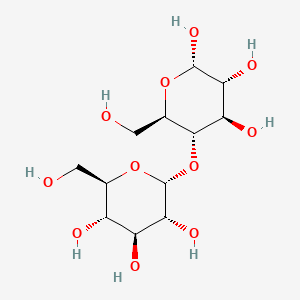
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
